molecular formula C13H9BrN2O2S B581748 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227271-03-5

2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B581748
CAS No.: 1227271-03-5
M. Wt: 337.191
InChI Key: KOFVJNXDFFCCBB-UHFFFAOYSA-N
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Description

2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, a phenylsulfonyl group, and a pyrrolo[2,3-b]pyridine core

Scientific Research Applications

2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements H302, H315, H319, H335 are associated with this compound, indicating potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to ensure high yield and purity of the product.

Types of Reactions:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Coupling: Palladium catalyst, boronic acid or ester, and a suitable base such as potassium carbonate.

Major Products:

  • Substituted derivatives with various functional groups.
  • Sulfone or sulfoxide derivatives.
  • Coupled products with aryl or vinyl groups.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the bromine atom and the phenylsulfonyl group on the pyrrolo[2,3-b]pyridine core. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-bromopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFVJNXDFFCCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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